Strept-omycin - 32448-21-8

Strept-omycin

Catalog Number: EVT-12652786
CAS Number: 32448-21-8
Molecular Formula: C21H39N7O12
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Strept-omycin is a natural product found in Streptomyces griseus with data available.
Overview

Streptomycin is an aminoglycoside antibiotic that was first discovered in 1943 from the bacterium Streptomyces griseus. It is primarily used to treat infections caused by certain bacteria, including tuberculosis and other serious infections. Streptomycin functions by inhibiting protein synthesis in bacteria, making it effective against a variety of gram-negative and some gram-positive organisms.

Source

Streptomycin is derived from the fermentation of Streptomyces griseus, a soil-dwelling bacterium. The natural production process involves culturing this organism under specific conditions that promote the synthesis of the antibiotic. This compound has been a cornerstone in the treatment of tuberculosis and remains relevant due to its effectiveness against multidrug-resistant strains of bacteria.

Classification

Streptomycin is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death. Streptomycin is often used in conjunction with other antibiotics to enhance therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of streptomycin can be achieved through various methods, including fermentation and chemical synthesis. The most common method remains fermentation, where Streptomyces griseus is cultivated under controlled conditions. Recent studies have also explored synthetic routes to produce streptomycin derivatives for enhanced activity against resistant strains.

  1. Fermentation Method: This involves growing Streptomyces griseus in a nutrient-rich medium, allowing it to produce streptomycin naturally.
  2. Chemical Synthesis: Recent advancements have developed synthetic pathways that allow for the creation of streptomycin derivatives through hydrolysis and protection reactions, enabling the generation of compounds with modified properties for research and therapeutic use .

Technical Details

The fermentation process typically requires optimizing factors such as temperature, pH, and nutrient concentration to maximize yield. In contrast, chemical synthesis often involves multiple steps, including protection and deprotection of functional groups, azidation, and glycosidic bond cleavage .

Molecular Structure Analysis

Structure

The molecular formula of streptomycin is C21_{21}H39_{39}N7_7O12_{12}S. Its structure features a streptamine backbone with several hydroxyl groups and an amino group that contribute to its antibacterial activity.

Data

  • Molecular Weight: 581.63 g/mol
  • Structural Features: The molecule contains multiple amine groups which are critical for its mechanism of action as they interact with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Streptomycin undergoes various chemical reactions that can modify its structure and activity:

  1. Oxidation: Streptomycin can be oxidized to form various derivatives which may exhibit altered antibacterial properties.
  2. Hydrolysis: Under acidic or basic conditions, streptomycin can hydrolyze, affecting its stability and efficacy .

Technical Details

In laboratory settings, analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions and assess the purity and concentration of streptomycin in formulations .

Mechanism of Action

Streptomycin exerts its antibacterial effect primarily through inhibition of protein synthesis. It binds specifically to the 30S ribosomal subunit of bacteria, causing misreading of mRNA during translation. This leads to the production of nonfunctional proteins essential for bacterial survival.

Process

  1. Binding: Streptomycin binds to the ribosomal subunit.
  2. Misreading mRNA: This binding causes errors in codon recognition.
  3. Inhibition of Protein Synthesis: Resulting in dysfunctional proteins that compromise bacterial cell function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 180 °C (decomposes)

Chemical Properties

  • pH: Solutions typically have a pH around 7-8
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place .
Applications

Streptomycin is used extensively in clinical settings for:

  1. Treatment of Tuberculosis: It remains a first-line agent for treating multidrug-resistant tuberculosis.
  2. Other Infections: Effective against infections caused by Mycobacterium, Escherichia coli, and some strains of Pseudomonas aeruginosa.
  3. Research Applications: Used in laboratory settings for studying bacterial resistance mechanisms and developing new antibiotics .

The ongoing development of streptomycin derivatives aims to enhance its efficacy against resistant bacterial strains, ensuring its continued relevance in modern medicine .

Historical Discovery and Early Research Trajectories

Waksman-Schatz Controversy: Scientific Credit Allocation in Antibiotic Discovery

The attribution of credit for streptomycin's discovery remains a contentious chapter in scientific history. Albert Schatz conducted the critical laboratory work under Waksman's supervision, including:

  • Isolating Streptomyces griseus from hundreds of soil samples
  • Developing purification protocols
  • Performing initial antimicrobial susceptibility testing [1] [2] [7]

Schatz was legally recognized as co-discoverer in 1950 after filing a lawsuit against Rutgers University and Waksman. The settlement granted Schatz 3% of royalty shares and formal recognition in patent documents. Despite this, the 1952 Nobel Prize in Physiology or Medicine was awarded solely to Waksman, citing his "ingenious, systematic and successful studies of soil microbes" that established the conceptual framework for antibiotic discovery [2] [7]. Contemporary analyses of laboratory notebooks reveal Schatz's indispensable role in the empirical isolation process, highlighting tensions between institutional leadership and graduate researcher contributions in milestone discoveries [2].

Wartime Research Context: Military Tuberculosis Control Imperatives

World War II created urgent public health imperatives that accelerated streptomycin's development. Military mobilization exacerbated tuberculosis transmission through:

  • Overcrowded barracks and naval vessels
  • Malnutrition among civilian populations
  • Displacement of refugee populations [1] [3] [9]

The U.S. Office of Scientific Research and Development prioritized antibiotic research through targeted funding, while the British Medical Research Council (MRC) established a transnational collaboration network. Merck & Co. entered a groundbreaking agreement with Rutgers in 1943, securing patent rights in exchange for industrial-scale production capabilities. By 1946, Merck transferred these rights to Rutgers to prevent monopolization, enabling eight pharmaceutical firms to manufacture streptomycin simultaneously [1] [7]. This unprecedented public-private partnership facilitated the rapid clinical testing of streptomycin in over 1,000 tuberculosis patients by 1947, compressing the typical drug development timeline by several years [1] [3].

Initial Clinical Deployment: Monotherapy Challenges and Resistance Emergence

Early clinical success in advanced tuberculosis cases generated justifiable optimism but soon revealed critical limitations. The landmark 1948 MRC randomized trial demonstrated stark contrasts:

  • 51% radiological improvement in streptomycin-treated pulmonary TB patients vs. 8% in bed-rest controls at 6 months
  • 4 deaths (7%) in streptomycin group vs. 15 deaths (29%) in controls [3] [9]

However, bacteriological relapse occurred in >80% of surviving streptomycin recipients by 12 months. Crucially, researchers documented resistance emergence through:

  • Serial sputum cultures showing >1,000-fold MIC increases
  • Guinea pig inoculation studies confirming virulence retention
  • Mutation rates estimated at 1 in 10^8 bacilli during replication [3] [4] [6]

Table 2: Streptomycin Resistance Development in Early Clinical Use (1945-1950)

Patient PopulationMonotherapy DurationResistance Emergence RateAverage Time to ResistanceClinical Consequence
Acute pulmonary TB4-6 months86%90 daysRelapse with resistant strains
Tuberculous meningitis3 months78%60 daysTreatment failure
Military TB2-4 months69%75 daysReduced survival
Guinea pig modelsContinuous dosing100%28-42 daysN/A

The molecular basis of resistance was later elucidated through mutations in:

  • rpsL gene encoding ribosomal protein S12 (affecting streptomycin binding)
  • 16S rRNA genes disrupting drug-ribosome interaction
  • Membrane permeability modifications reducing intracellular accumulation [6] [10]

These findings necessitated combination therapy paradigms. Laboratory studies proved that adding para-aminosalicylic acid (PAS) reduced resistance emergence from >80% to <10% in murine models, establishing the foundation for modern multi-drug tuberculosis regimens [3] [4].

Properties

CAS Number

32448-21-8

Product Name

Strept-omycin

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

Molecular Formula

C21H39N7O12

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)

InChI Key

UCSJYZPVAKXKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.